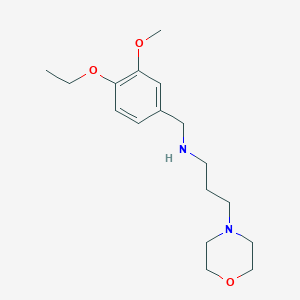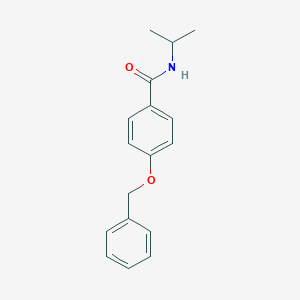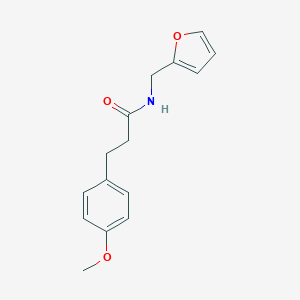
N-(3,5-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound commonly known as DMTBS. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields, including medicine and agriculture.
Applications De Recherche Scientifique
DMTBS has been extensively studied for its potential applications in various fields of scientific research. In medicine, DMTBS has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. It has also been investigated for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
In agriculture, DMTBS has been tested as a herbicide due to its ability to inhibit the growth of weeds. It has also been studied for its potential as a plant growth regulator, which can enhance the growth and yield of crops.
Mécanisme D'action
The mechanism of action of DMTBS is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in cells. In cancer cells, DMTBS has been shown to inhibit the activity of an enzyme called histone deacetylase, which is involved in regulating gene expression. By inhibiting this enzyme, DMTBS can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
DMTBS has been shown to have a range of biochemical and physiological effects, depending on the target cells or tissues. In cancer cells, DMTBS can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In inflammatory cells, DMTBS can inhibit the production of pro-inflammatory cytokines, reducing inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
DMTBS has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, allowing for large-scale production. However, DMTBS can be toxic to cells at high concentrations, limiting its use in some experiments. It also has limited solubility in water, which can make it challenging to work with in some applications.
Orientations Futures
There are several future directions for research on DMTBS. In medicine, further studies are needed to investigate its potential as a treatment for cancer and inflammatory diseases. In agriculture, more research is needed to optimize its use as a herbicide and plant growth regulator. Additionally, DMTBS could be studied for its potential applications in other fields, such as materials science and catalysis.
Conclusion
DMTBS is a unique chemical compound with potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and it has been extensively studied for its properties and potential uses. Further research is needed to fully understand its mechanism of action and explore its potential applications in medicine, agriculture, and other fields.
Méthodes De Synthèse
DMTBS can be synthesized through a multistep process involving the reaction of 3,5-dimethylphenol with trifluoromethylbenzenesulfonyl chloride. The resulting compound is then purified through crystallization to obtain pure DMTBS. The synthesis method is relatively straightforward and has been optimized to produce high yields of the compound.
Propriétés
Formule moléculaire |
C15H14F3NO2S |
|---|---|
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14F3NO2S/c1-10-6-11(2)8-13(7-10)19-22(20,21)14-5-3-4-12(9-14)15(16,17)18/h3-9,19H,1-2H3 |
Clé InChI |
DXUFGVXPMWVGJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)


![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)



